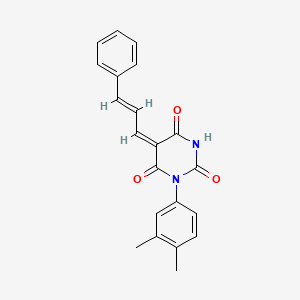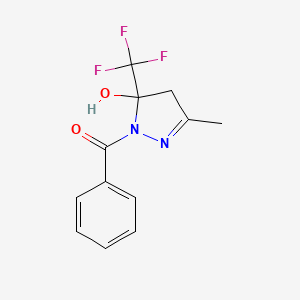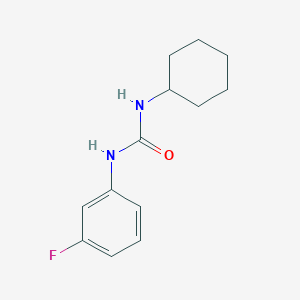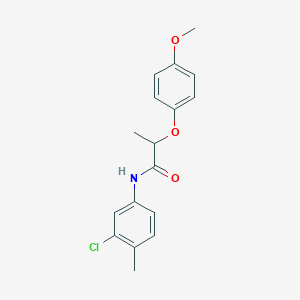![molecular formula C27H23BrN2O4S B4989306 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 is a non-receptor tyrosine kinase that is involved in cell proliferation, migration, and survival. BMS-582949 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Mecanismo De Acción
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide inhibits the activity of PTK5, which is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting PTK5, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to inhibit the activity of several signaling pathways, including the PI3K/AKT and MAPK pathways, leading to the inhibition of cancer cell growth and survival. In inflammatory diseases, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in lab experiments is its specificity for PTK5, which allows for the selective inhibition of PTK5 activity without affecting other cellular processes. However, one limitation of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide include the development of more potent and selective inhibitors of PTK5, the investigation of the potential therapeutic applications of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in other diseases, and the optimization of the formulation of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide for in vivo administration. Additionally, the identification of biomarkers that can predict the response to 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide treatment in cancer and inflammatory diseases would be valuable for the development of personalized treatment strategies.
Métodos De Síntesis
The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide involves several steps. The first step is the preparation of 4-bromobenzonitrile, which is then reacted with 4-methoxybenzenesulfonyl chloride to form 4-methoxyphenylsulfonyl-4-bromobenzonitrile. The resulting compound is then reacted with benzylamine to form 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide.
Aplicaciones Científicas De Investigación
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In inflammatory diseases, 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(19-20-7-3-2-4-8-20)26-10-6-5-9-25(26)27(31)29-22-13-11-21(28)12-14-22/h2-18H,19H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUVHNFAVMCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)


![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)
![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)